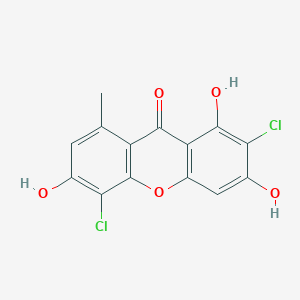
1,2,3,5,6,7-Hexahydro-N,N-dimethyl-s-indacen-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,5,6,7-Hexahydro-N,N-dimethyl-s-indacen-1-amine hydrochloride is a chemical compound with a complex structure It is a derivative of indacene, a polycyclic aromatic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,6,7-Hexahydro-N,N-dimethyl-s-indacen-1-amine hydrochloride typically involves multiple steps. One common method starts with the hydrogenation of indacene to form hexahydroindacene. This intermediate is then subjected to a series of reactions, including amination and methylation, to introduce the N,N-dimethylamine group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of catalysts, such as palladium or platinum, can enhance the hydrogenation process. The subsequent steps are carried out in controlled environments to maintain the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,5,6,7-Hexahydro-N,N-dimethyl-s-indacen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) is typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,2,3,5,6,7-Hexahydro-N,N-dimethyl-s-indacen-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,2,3,5,6,7-Hexahydro-N,N-dimethyl-s-indacen-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,5,6,8a-Hexahydro-4,7-dimethyl-1-(1-methylethyl)naphthalene
- Naphthalene, 1,2,3,4,4a,7-hexahydro-1,6-dimethyl-4-(1-methylethyl)-
- 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-
Uniqueness
1,2,3,5,6,7-Hexahydro-N,N-dimethyl-s-indacen-1-amine hydrochloride is unique due to its specific structural features and functional groups The presence of the N,N-dimethylamine group and the hexahydroindacene core distinguishes it from other similar compounds
Propriétés
Numéro CAS |
75463-32-0 |
|---|---|
Formule moléculaire |
C14H20ClN |
Poids moléculaire |
237.77 g/mol |
Nom IUPAC |
N,N-dimethyl-1,2,3,5,6,7-hexahydro-s-indacen-1-amine;hydrochloride |
InChI |
InChI=1S/C14H19N.ClH/c1-15(2)14-7-6-12-8-10-4-3-5-11(10)9-13(12)14;/h8-9,14H,3-7H2,1-2H3;1H |
Clé InChI |
CJAQHRDBDDQMFQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1CCC2=C1C=C3CCCC3=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


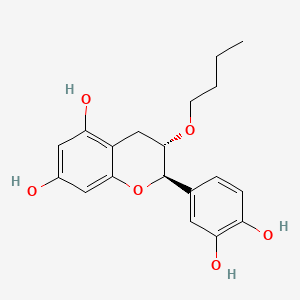
![2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14457843.png)
![[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457850.png)
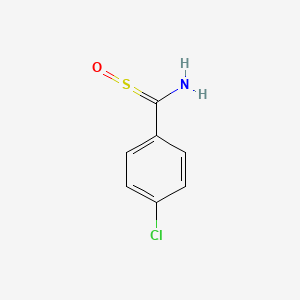
![[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid](/img/structure/B14457860.png)
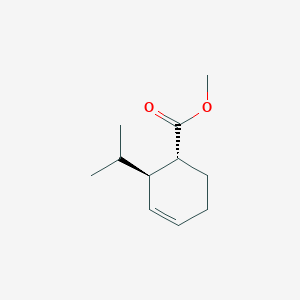
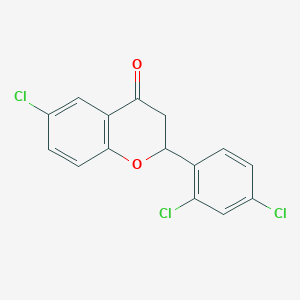
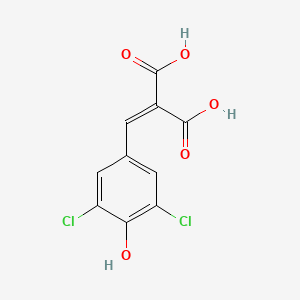
![2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14457877.png)
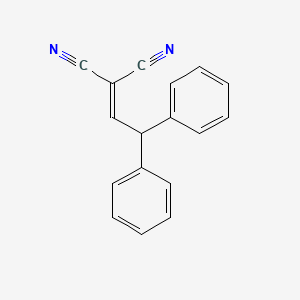

![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B14457896.png)

